1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine
CAS No.: 1094631-09-0
Cat. No.: VC8392590
Molecular Formula: C10H16N2O2S2
Molecular Weight: 260.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094631-09-0 |
|---|---|
| Molecular Formula | C10H16N2O2S2 |
| Molecular Weight | 260.4 |
| IUPAC Name | 1-(2,5-dimethylthiophen-3-yl)sulfonylpiperazine |
| Standard InChI | InChI=1S/C10H16N2O2S2/c1-8-7-10(9(2)15-8)16(13,14)12-5-3-11-4-6-12/h7,11H,3-6H2,1-2H3 |
| Standard InChI Key | ULZYMHZDHWUCDF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(S1)C)S(=O)(=O)N2CCNCC2 |
| Canonical SMILES | CC1=CC(=C(S1)C)S(=O)(=O)N2CCNCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(2,5-dimethylthiophen-3-yl)sulfonylpiperazine, reflects its core structure: a piperazine ring linked via a sulfonyl group to a 2,5-dimethyl-substituted thiophene. The molecular formula is C₁₀H₁₆N₂O₂S₂, with a molecular weight of 260.4 g/mol. Key structural features include:
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Thiophene ring: A five-membered aromatic heterocycle with sulfur at position 1 and methyl groups at positions 2 and 5.
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Sulfonyl group: A polar functional group (-SO₂-) that enhances solubility and facilitates hydrogen bonding.
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Piperazine ring: A six-membered diamine ring with two nitrogen atoms, often utilized in drug design for its conformational flexibility.
The canonical SMILES representation is CC1=CC(=C(S1)C)S(=O)(=O)N2CCNCC2, and the InChIKey is ULZYMHZDHWUCDF-UHFFFAOYSA-N.
Physicochemical Profile
Table 1 summarizes critical physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₂O₂S₂ |
| Molecular Weight | 260.4 g/mol |
| CAS Number | 1094631-09-0 |
| IUPAC Name | 1-(2,5-dimethylthiophen-3-yl)sulfonylpiperazine |
| SMILES | CC1=CC(=C(S1)C)S(=O)(=O)N2CCNCC2 |
| Solubility | Likely moderate in polar solvents (estimated) |
| Stability | Stable under standard conditions |
Data sourced from VulcanChem.
The sulfonyl group’s electron-withdrawing nature and the thiophene’s aromaticity suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Stability under ambient conditions is inferred from structural analogs, though hydrolytic sensitivity may occur under strongly acidic or basic conditions.
Synthesis and Preparation
General Synthesis Strategies
While no direct synthesis route for 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine is documented, analogous sulfonyl piperazines are typically synthesized via sulfonylation reactions. A common approach involves reacting piperazine with a sulfonyl chloride derivative under basic conditions . For this compound, the likely precursor is 2,5-dimethylthiophene-3-sulfonyl chloride, which would react with piperazine in a nucleophilic substitution:
Reaction conditions typically employ solvents like dichloromethane or tetrahydrofuran (THF) and bases such as triethylamine to neutralize HCl byproducts .
Optimization Challenges
Key challenges in synthesis include:
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Regioselectivity: Ensuring sulfonylation occurs at the piperazine’s primary amine.
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Purification: Separating the product from unreacted starting materials and di-sulfonylated byproducts.
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Yield Improvement: Optimizing stoichiometry and reaction time.
A patent describing the synthesis of structurally related piperazine derivatives highlights the use of transition metal-free conditions to avoid contamination and reduce costs . For example, aryl halides may react with piperazine in the presence of strong bases like potassium tert-butoxide, though this method’s applicability to thiophene sulfonyl chlorides remains untested .
Research Findings and Experimental Data
In Silico Studies
Molecular docking simulations of analogous piperazine derivatives reveal strong binding affinities to PARP-1, with docking scores ranging from -7.17 to -7.41 kcal/mol . Critical interactions include hydrogen bonding with Ser904 and π-stacking with Tyr907 . These findings suggest that 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine could similarly engage PARP-1’s catalytic domain, warranting experimental validation.
Cytotoxicity Profiles
While cytotoxicity data for this specific compound are unavailable, related sulfonyl piperazines exhibit IC₅₀ values in the 0.08–2.72 μg/mL range against cancer cell lines like SH-SY5Y and MCF7 . These results underscore the scaffold’s potential as a chemotherapeutic agent.
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